Technical Documentation Center

(4-Methyl-5-phenylisoxazol-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Methyl-5-phenylisoxazol-3-yl)methanamine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine

An In-depth Technical Guide to the Chemical Structure and Properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine Abstract This technical guide provides a comprehensive analysis of the chemical structure, properties, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of (4-Methyl-5-phenylisoxazol-3-yl)methanamine. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a detailed profile by examining its core isoxazole scaffold, the influence of its specific substituents, and established principles of medicinal chemistry. The guide outlines plausible synthetic routes, predicts physicochemical and spectroscopic properties, and discusses potential biological activities based on analogous structures. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel isoxazole-based compounds.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in drug discovery due to its versatile biological activities.[1][2] The isoxazole ring is a key component in a variety of approved pharmaceutical agents, demonstrating a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3] The electronic properties and the ability of the isoxazole ring to act as a bioisosteric replacement for other functional groups contribute to its prevalence in medicinal chemistry.[4][5] The specific substitution pattern on the isoxazole ring is a critical determinant of a compound's pharmacological profile.

This guide focuses on the specific derivative, (4-Methyl-5-phenylisoxazol-3-yl)methanamine, dissecting its constituent parts to build a robust scientific profile.

Chemical Structure and Isomerism

The core of the title compound is the isoxazole ring. The numbering of this heterocycle begins at the oxygen atom and proceeds towards the nitrogen atom. In this specific isomer, the substituents are arranged as follows:

  • Position 3: A methanamine (-CH₂NH₂) group.

  • Position 4: A methyl (-CH₃) group.

  • Position 5: A phenyl (-C₆H₅) group.

The relative positioning of these substituents is crucial, as isomers with different arrangements will exhibit distinct physical, chemical, and biological properties.

Proposed Synthetic Pathways

Synthesis of the 4-Methyl-5-phenylisoxazole Core

A common and effective method for the synthesis of substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Synthesis_of_4_Methyl_5_phenylisoxazole_Core cluster_0 Step 1: Formation of Nitrile Oxide cluster_1 Step 2: 1,3-Dipolar Cycloaddition Benzaldoxime Benzaldoxime NitrileOxide Benzonitrile Oxide Benzaldoxime->NitrileOxide Chlorination & Elimination NCS N-Chlorosuccinimide (NCS) in DMF But_2_yne 2-Butyne IsoxazoleCore 4-Methyl-5-phenylisoxazole But_2_yne->IsoxazoleCore [3+2] Cycloaddition

Caption: Proposed synthesis of the 4-Methyl-5-phenylisoxazole core.

Functionalization at the 3-Position

With the core structure synthesized, the next step is the introduction of the methanamine group at the 3-position. A reliable method for this transformation involves the formylation of the isoxazole ring followed by reductive amination, or through the reduction of a nitrile.

Route A: Via Isoxazole-3-carboxaldehyde

Functionalization_Route_A cluster_0 Step 3a: Formylation cluster_1 Step 4a: Reductive Amination IsoxazoleCore 4-Methyl-5-phenylisoxazole Carboxaldehyde (4-Methyl-5-phenylisoxazol-3-yl)carboxaldehyde IsoxazoleCore->Carboxaldehyde Electrophilic Substitution VilsmeierHaack Vilsmeier-Haack Reagent (POCl₃, DMF) Ammonia Ammonia (NH₃) FinalProduct (4-Methyl-5-phenylisoxazol-3-yl)methanamine Ammonia->FinalProduct Imine Formation ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->FinalProduct Reduction

Caption: Functionalization via an aldehyde intermediate.

Route B: Via Isoxazole-3-carbonitrile

Functionalization_Route_B cluster_0 Step 3b: Cyanation cluster_1 Step 4b: Reduction IsoxazoleCore 4-Methyl-5-phenylisoxazole Carbonitrile (4-Methyl-5-phenylisoxazol-3-yl)carbonitrile IsoxazoleCore->Carbonitrile Nucleophilic Substitution (requires prior activation) CyanatingAgent Cyanating Agent (e.g., CuCN) ReducingAgent Reducing Agent (e.g., LiAlH₄ or H₂/Raney Ni) FinalProduct (4-Methyl-5-phenylisoxazol-3-yl)methanamine ReducingAgent->FinalProduct Nitrile Reduction

Caption: Functionalization via a nitrile intermediate.

Alternative: The Gabriel Synthesis

Another robust method for preparing primary amines is the Gabriel synthesis.[6][7] This would involve the initial synthesis of a 3-(halomethyl)-4-methyl-5-phenylisoxazole intermediate.

Gabriel_Synthesis_Workflow Start 3-(Halomethyl)-4-methyl-5-phenylisoxazole Intermediate N-substituted Phthalimide Intermediate Start->Intermediate SN2 Reaction Phthalimide Potassium Phthalimide Phthalimide->Intermediate Product (4-Methyl-5-phenylisoxazol-3-yl)methanamine Intermediate->Product Cleavage Hydrazine Hydrazine (NH₂NH₂) Hydrazine->Product Byproduct Phthalhydrazide (precipitate) Product->Byproduct Co-product

Caption: Gabriel synthesis for the target amine.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical for its pharmacokinetic and pharmacodynamic behavior.[4] While experimental data for (4-Methyl-5-phenylisoxazol-3-yl)methanamine is not available, we can predict these properties using computational models based on its structure.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₂N₂ODefines the elemental composition.
Molecular Weight 188.23 g/mol Influences absorption and distribution; generally <500 for oral drugs.
logP (Octanol/Water) ~1.5 - 2.5Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~52 ŲRelates to hydrogen bonding potential and permeability.
pKa (most basic) ~8.5 - 9.5 (amine)Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Hydrogen Bond Donors 2Influences solubility and receptor interactions.
Hydrogen Bond Acceptors 2Influences solubility and receptor interactions.
Rotatable Bonds 2Affects conformational flexibility and binding affinity.

These predicted properties suggest that (4-Methyl-5-phenylisoxazol-3-yl)methanamine possesses "drug-like" characteristics according to Lipinski's Rule of Five.[4]

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectroscopic data for (4-Methyl-5-phenylisoxazol-3-yl)methanamine.

¹H NMR Spectroscopy
  • δ ~7.3-7.5 ppm (m, 5H): Phenyl protons.

  • δ ~3.9-4.1 ppm (s, 2H): Methylene protons (-CH₂NH₂).

  • δ ~2.2-2.4 ppm (s, 3H): Methyl protons (-CH₃).

  • δ ~1.5-2.5 ppm (br s, 2H): Amine protons (-NH₂), signal may be broad and exchangeable with D₂O.

¹³C NMR Spectroscopy
  • δ ~160-170 ppm: C3 and C5 of the isoxazole ring.

  • δ ~128-135 ppm: Phenyl carbons.

  • δ ~110-120 ppm: C4 of the isoxazole ring.

  • δ ~35-45 ppm: Methylene carbon (-CH₂NH₂).

  • δ ~10-15 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
  • ~3300-3400 cm⁻¹ (m, br): N-H stretching of the primary amine.

  • ~3050-3150 cm⁻¹ (w): Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹ (w): Aliphatic C-H stretching.

  • ~1600-1650 cm⁻¹ (m): C=N stretching of the isoxazole ring.

  • ~1400-1500 cm⁻¹ (m): C=C stretching of the aromatic rings.

  • ~900-1200 cm⁻¹ (s): N-O stretching of the isoxazole ring.

Mass Spectrometry (MS)
  • Expected [M]+•: m/z = 188.

  • Key Fragmentation Pattern: Loss of the aminomethyl group, fragmentation of the isoxazole ring, and characteristic fragments from the phenyl group.

Potential Biological and Medicinal Chemistry Applications

The aminomethylisoxazole moiety is a promising scaffold in drug discovery. The primary amine can act as a key hydrogen bonding group and can be protonated at physiological pH, allowing for ionic interactions with biological targets.

Potential as a Neurological Agent

Many compounds containing aminomethylated heterocyclic rings exhibit activity in the central nervous system (CNS). The predicted physicochemical properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine suggest it may have the potential to cross the blood-brain barrier. Potential applications could include roles as anticonvulsants, antidepressants, or as ligands for various CNS receptors.

Antimicrobial and Anticancer Potential

Isoxazole derivatives have demonstrated a wide range of antimicrobial and anticancer activities.[2][3] The introduction of the aminomethyl group provides a handle for further derivatization to optimize these activities. The primary amine can be acylated, alkylated, or used in the formation of Schiff bases to generate a library of compounds for screening.

Enzyme Inhibition

The isoxazole ring system is present in known enzyme inhibitors. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.[8] The specific substitution pattern of the title compound could make it a candidate for screening against a variety of enzyme targets.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine via the nitrile reduction route.

Protocol for Synthesis of 4-Methyl-5-phenylisoxazole-3-carbonitrile
  • Preparation of 3-bromo-4-methyl-5-phenylisoxazole: To a solution of 4-methyl-5-phenylisoxazole in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Cyanation: In a sealed tube, combine the 3-bromo-4-methyl-5-phenylisoxazole, copper(I) cyanide (CuCN), and a high-boiling point solvent such as DMF or NMP. Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours. Monitor the reaction by TLC. After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent and purify by column chromatography.

Protocol for Reduction of 4-Methyl-5-phenylisoxazole-3-carbonitrile
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C. Dissolve the 4-methyl-5-phenylisoxazole-3-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Isolation: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude (4-Methyl-5-phenylisoxazol-3-yl)methanamine.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Conclusion

(4-Methyl-5-phenylisoxazol-3-yl)methanamine is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is sparse, a comprehensive profile can be constructed based on established chemical principles and data from analogous structures. The proposed synthetic routes offer a clear path to obtaining this compound for further study. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. The diverse biological activities associated with the aminomethylisoxazole scaffold suggest that this compound and its derivatives are worthy candidates for future drug discovery and development programs.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules.[2][9][10]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Isoxazole-3-carbaldehyde. Chem-Impex.
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.
  • Gabriel synthesis. Wikipedia.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chinese Chemical Society.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
  • 3-Amino-5-methylisoxazole synthesis. ChemicalBook.
  • Gabriel Synthesis. Chemistry LibreTexts.
  • synthetic reactions using isoxazole compounds. Osaka University.
  • Gabriel Synthesis. YouTube.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed.
  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Journal of Chemical and Pharmaceutical Research.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Gabriel Synthesis. Thermo Fisher Scientific.

Sources

Exploratory

An In-depth Technical Guide to (4-Methyl-5-phenylisoxazol-3-yl)methanamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (4-Methyl-5-phenylisoxazol-3-yl)methanamine, a compound of interest in medicinal chemistry. Due to its statu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-Methyl-5-phenylisoxazol-3-yl)methanamine, a compound of interest in medicinal chemistry. Due to its status as a novel, non-commercialized molecule, this document focuses on its synthesis from commercially available precursors, alongside a discussion of its potential therapeutic applications based on the well-documented bioactivities of the isoxazole scaffold.

Introduction and Nomenclature

The isoxazole ring is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to serve as a versatile scaffold have made it a focal point in drug discovery. The target compound of this guide, (4-Methyl-5-phenylisoxazol-3-yl)methanamine, represents a specific substitution pattern on this core structure that is of interest for exploring new chemical space in drug development.

Nomenclature and CAS Number:

As of the latest search, a specific CAS (Chemical Abstracts Service) number has not been assigned to (4-Methyl-5-phenylisoxazol-3-yl)methanamine, which is indicative of its novelty and lack of widespread commercial availability.[3][4][5] For clarity and standardization, the IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (4-methyl-5-phenyl-1,2-oxazol-3-yl)methanamine .[6] Researchers synthesizing this compound for the first time may consider applying for a CAS number to facilitate its unique identification in the chemical literature and databases.[3][4][7][8]

Proposed Synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine

Given the absence of commercial suppliers for the target compound, a multi-step synthesis is required. The following proposed pathway is designed based on established and reliable methods for the synthesis of isoxazole derivatives, utilizing readily available starting materials.

Synthetic Pathway Overview

The proposed synthesis commences with the formation of the isoxazole core, followed by functional group manipulations to introduce the aminomethyl substituent at the 3-position. A plausible and efficient route involves the synthesis of a 4-methyl-5-phenylisoxazole-3-carbonitrile intermediate, which can then be reduced to the desired primary amine.

Synthesis_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Reduction of Nitrile A Substituted Aldehyde D 4-Methyl-5-phenylisoxazole-3-carbonitrile A->D Lewis Acid Catalyst B Malononitrile B->D C Hydroxylamine Hydrochloride C->D F (4-Methyl-5-phenylisoxazol-3-yl)methanamine D->F Reduction E Reducing Agent (e.g., LiAlH4) E->F

Caption: Proposed two-step synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Methyl-5-phenylisoxazole-3-carbonitrile

This step involves a one-pot, multi-component reaction, a green and efficient method for synthesizing highly substituted isoxazoles.[9][10]

  • Reaction: A Lewis acid-catalyzed condensation reaction between a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.

  • Precursors:

    • Substituted aromatic aldehyde (e.g., benzaldehyde)

    • Malononitrile

    • Hydroxylamine hydrochloride

    • Lewis Acid Catalyst (e.g., ceric ammonium sulfate)

  • General Procedure:

    • Dissolve the substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in a suitable solvent such as isopropyl alcohol in a round-bottom flask.

    • Gradually add a catalytic amount of a Lewis acid (e.g., ceric ammonium sulfate).

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and neutralize with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[9]

Step 2: Reduction of 4-Methyl-5-phenylisoxazole-3-carbonitrile to (4-Methyl-5-phenylisoxazol-3-yl)methanamine

The nitrile group is a versatile functional group that can be readily reduced to a primary amine.

  • Reaction: Reduction of the nitrile group to an aminomethyl group.

  • Reagents:

    • 4-Methyl-5-phenylisoxazole-3-carbonitrile (from Step 1)

    • A suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel).

  • General Procedure (using LiAlH₄):

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 4-Methyl-5-phenylisoxazole-3-carbonitrile in the same dry solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with the ethereal solvent.

    • Dry the combined organic filtrates over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude (4-Methyl-5-phenylisoxazol-3-yl)methanamine.

    • Purify the product by column chromatography or distillation under reduced pressure.

Precursor and Reagent Availability

The successful synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine is dependent on the availability of high-quality precursors and reagents. The following table provides a list of key starting materials and their potential suppliers.

Precursor/ReagentCAS NumberPotential Suppliers
Benzaldehyde100-52-7Sigma-Aldrich, TCI, Alfa Aesar
Malononitrile109-77-3Sigma-Aldrich, TCI, Acros Organics
Hydroxylamine Hydrochloride5470-11-1Sigma-Aldrich, TCI, Fisher Scientific
Ceric Ammonium Sulfate10378-47-9Sigma-Aldrich, Alfa Aesar
Lithium Aluminum Hydride16853-85-3Sigma-Aldrich, Acros Organics
5-Methyl-3-phenylisoxazole-4-carboxylic acid1136-45-4Apollo Scientific, Sigma-Aldrich
3-(Bromomethyl)-5-methylisoxazole130628-75-0Benchchem
4-(Bromomethyl)-3-methyl-5-phenylisoxazoleNot specifiedAmerigo Scientific

Potential Applications and Research Context

While (4-Methyl-5-phenylisoxazol-3-yl)methanamine itself has not been extensively studied, the isoxazole scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2] Therefore, it is plausible that this novel compound could exhibit interesting pharmacological properties.

Potential Therapeutic Areas
  • Anti-inflammatory and Analgesic: Many isoxazole derivatives are known for their anti-inflammatory and analgesic properties.[11]

  • Anticancer: The isoxazole ring is a core component of several compounds with demonstrated anticancer activity.[2]

  • Antimicrobial and Antifungal: Isoxazole-containing compounds have shown efficacy against various bacterial and fungal strains.[2]

  • Neurological Disorders: The isoxazole moiety is present in drugs targeting the central nervous system.

Mechanism of Action and Signaling Pathways

The biological activity of isoxazole derivatives is often attributed to their ability to interact with specific enzymes or receptors. For instance, some isoxazole compounds are known to inhibit enzymes like cyclooxygenase (COX), which is involved in the inflammatory pathway.

Signaling_Pathway cluster_0 Inflammatory Signaling Cascade cluster_1 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_Compound (4-Methyl-5-phenylisoxazol-3-yl)methanamine (Potential Inhibitor) Isoxazole_Compound->COX_Enzyme Inhibition

Caption: Potential mechanism of action for an isoxazole derivative as a COX inhibitor.

Conclusion and Future Directions

(4-Methyl-5-phenylisoxazol-3-yl)methanamine is a novel compound with potential for applications in drug discovery and medicinal chemistry. While not commercially available, this guide provides a robust and experimentally grounded synthetic pathway for its preparation. The rich pharmacology of the isoxazole scaffold suggests that this compound and its future derivatives are promising candidates for biological screening across a range of therapeutic areas. Further research is warranted to synthesize, characterize, and evaluate the bioactivity of this intriguing molecule.

References

  • CAS Number Application - Proregulations. (n.d.). Retrieved February 17, 2026, from [Link]

  • CAS Registry Services. (n.d.). Retrieved February 17, 2026, from [Link]

  • What are CAS Numbers: The Key to Chemical Identification. (2023, May 23). Pharmaoffer.com. Retrieved February 17, 2026, from [Link]

  • CAS Registration Criteria-Overview. (n.d.). Retrieved February 17, 2026, from [Link]

  • CAS REGISTRY | CAS. (n.d.). Retrieved February 17, 2026, from [Link]

  • 4-(Bromomethyl)-3-methyl-5-phenylisoxazole. (n.d.). Amerigo Scientific. Retrieved February 17, 2026, from [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.). Retrieved February 17, 2026, from [Link]

  • SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. (2021). Chemistry & Chemical Technology, 15(4), 523-529.
  • 4-Bromo-5-bromomethyl-3-(3-chloro-phenyl)-isoxazole. (n.d.). LONGRE Pharmaceuticals Co., Ltd. Retrieved February 17, 2026, from [Link]

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013). Synthesis, 45(02), 171-173.
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2018).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • (3-Methylisoxazol-5-yl)methanamine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • methanone. (n.d.). ChemSynthesis. Retrieved February 17, 2026, from [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Molecules, 29(3), 698.
  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (n.d.). Google Patents.
  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. (2012). Der Pharma Chemica, 4(6), 2283-2287.
  • Nomenclature of Organic Chemistry.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Moroccan Journal of Heterocyclic Chemistry, 21(4), 1-5.

Sources

Foundational

Physicochemical Characteristics of Isoxazole-Based Primary Amines

This technical guide details the physicochemical characteristics, stability profiles, and analytical methodologies for isoxazole-based primary amines. It is designed for medicinal chemists and pharmaceutical scientists o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characteristics, stability profiles, and analytical methodologies for isoxazole-based primary amines. It is designed for medicinal chemists and pharmaceutical scientists optimizing this scaffold for drug discovery.

A Technical Guide to Stability, Basicity, and Bioisosteric Utility

Executive Summary

Isoxazole-based primary amines (3-, 4-, and 5-aminoisoxazoles) serve as critical pharmacophores and bioisosteres in medicinal chemistry.[1] They are frequently employed to mimic the spatial and electronic properties of amides, esters, and carboxylic acids while improving metabolic stability against hydrolysis. However, the unique electronic properties of the isoxazole ring—specifically the labile N–O bond and its electron-withdrawing nature—introduce distinct challenges in basicity (pKa), tautomerism, and chemical stability. This guide provides a mechanistic understanding of these parameters and actionable protocols for their characterization.

Electronic Structure & Physicochemical Profile[1][2]

Basicity (pKa) and Protonation

Unlike typical heteroaromatic amines (e.g., aminopyridines, pKa ~6-7), isoxazole-based amines are significantly less basic due to the strong electron-withdrawing inductive effect (-I) of the adjacent oxygen atom and the ring nitrogen.[1]

IsomerApprox. pKa (Conjugate Acid)Electronic Driver
3-Aminoisoxazole ~2.3Lone pair delocalization onto ring N; strong -I effect from adjacent O.
4-Aminoisoxazole ~1.9 - 2.0Direct conjugation with C=N and C=C; lacks stabilization from adjacent heteroatoms found in 3/5 positions.[1]
5-Aminoisoxazole ~1.5 - 2.0Resonance donation into the ring is opposed by the strong inductive pull of the adjacent Oxygen.

Implication for Drug Design: At physiological pH (7.4), these amines remain almost exclusively in the neutral, unprotonated state. This enhances membrane permeability (higher effective LogD) but reduces solubility compared to more basic amines that would be protonated.

Tautomerism: Amino vs. Imino Forms

The 3- and 5-aminoisoxazoles can exist in dynamic equilibrium between the amino (


) and imino  (

) tautomers.[1]
  • Dominant Form: In solution (DMSO,

    
    ) and solid state, the amino form  is generally dominant due to the preservation of ring aromaticity (
    
    
    
    electron system).
  • Binding Consequence: While the amino form dominates, the imino tautomer can be induced within protein binding pockets if specific H-bond donor/acceptor networks stabilize it. This "tautomeric switching" must be considered during docking studies.

Lipophilicity (LogP)

Isoxazole amines are relatively polar compared to carbocyclic analogs but more lipophilic than their diazine counterparts (e.g., pyrimidines).[1]

  • LogP Values: Typically range from -0.5 to +0.5 (unsubstituted).[1]

  • Substitution Effect: Alkyl substitution at the remaining ring positions significantly increases LogP, often required to balance the polarity of the amine for CNS penetration.

Stability & Reactivity Profile

The N–O Bond Liability (Ring Scission)

The isoxazole ring's N–O bond is its "Achilles' heel." It is weaker than C–C or C–N bonds, making the ring susceptible to cleavage under specific conditions relevant to synthesis and metabolism.

A. Base-Catalyzed Ring Opening (Kemp Elimination-like)

Under basic conditions (pH > 10) or high temperature, 3-unsubstituted isoxazoles undergo deprotonation at C3.[1] This triggers a cascade leading to ring opening, forming


-cyanoketones or related nitriles.[1]
  • Mechanism: Base removes C3-H

    
     Carbanion formation 
    
    
    
    N–O bond cleavage
    
    
    Nitrile formation.[1]
  • Prevention: Substitution at the C3 position (e.g., methyl) kinetically stabilizes the ring against this pathway.

B. Reductive Metabolism (Bioactivation)

In vivo, isoxazoles can be substrates for reductive enzymes (e.g., cytosolic reductases, CYP450s).[1]

  • Pathway: 2e- reduction of the N–O bond.

  • Product: Formation of

    
    -amino enones or imino-ketones.[1] These open-chain metabolites can be reactive Michael acceptors (toxicophores) if not sterically hindered.[1]
    

Visualizations: Reactivity & Degradation Pathways

The following diagram illustrates the critical tautomeric equilibria and the irreversible degradation pathways that researchers must monitor.

Isoxazole_Reactivity cluster_stability Degradation Pathways AminoForm Amino Tautomer (Dominant, Aromatic) IminoForm Imino Tautomer (Minor, Non-Aromatic) AminoForm->IminoForm Tautomerism (Kd << 1) Isoxazole Isoxazole Scaffold RingOpen_Base α-Cyanoketone (Base-Catalyzed) AminoForm->RingOpen_Base pH > 10 / Heat (C3 Deprotonation) RingOpen_Red β-Amino Enone (Metabolic Reduction) AminoForm->RingOpen_Red NADH Reductases (N-O Cleavage) Isoxazole->AminoForm Substitution

Figure 1: Tautomeric equilibrium and primary degradation pathways (Base-catalyzed vs. Metabolic reduction) for isoxazole amines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Spectrophotometric pKa Determination

Why this method? Potentiometric titration is often inaccurate for pKa < 3 due to the leveling effect of water. UV-spectrophotometry exploits the distinct chromophores of the neutral vs. protonated isoxazole ring.

Reagents:

  • Buffer System: Phosphate/Citrate buffers ranging from pH 1.0 to 5.0.[1]

  • Analyte: 50 µM solution of the isoxazole amine.

Workflow:

  • Baseline Scan: Record UV spectrum (200–400 nm) of the amine in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral). Identify the wavelength of maximum difference (

    
    ).
    
  • Titration: Prepare aliquots of amine in buffers of increasing pH (0.2 unit increments).

  • Measurement: Measure Absorbance at

    
     for each pH point.
    
  • Validation (The "Check"): Plot Absorbance vs. pH. The data must fit a sigmoidal Boltzmann function. The inflection point is the pKa.

    • Pass Criteria:

      
       for the fit.
      
    • Fail Criteria: Linear drift indicates degradation (ring opening) during the assay.

Protocol B: Stability-Indicating HPLC with Pre-Column Derivatization

Why this method? Isoxazole amines lack strong native fluorescence and have low UV extinction coefficients. Pre-column derivatization with OPA (o-phthalaldehyde) targets the primary amine, boosting sensitivity and "locking" the amine to prevent on-column degradation.

Reagents:

  • Derivatizing Agent: OPA/Mercaptoethanol reagent (Agilent or equivalent).[1]

  • Mobile Phase: A: 10 mM Phosphate buffer (pH 6.0); B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse), 3.5 µm.[1]

Step-by-Step Methodology:

  • Sample Stressing: Incubate amine samples in:

    • 0.1 M NaOH (Base stress)

    • 0.1 M HCl (Acid stress)

    • 3%

      
       (Oxidative stress)
      
  • Derivatization: Mix 10 µL sample + 10 µL OPA reagent. Wait 1.0 min (strictly controlled).

  • Injection: Inject onto HPLC.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

  • Self-Validation:

    • Peak Purity: Use a Diode Array Detector (DAD) in tandem to confirm the main peak has a uniform spectra across its width.

    • Mass Balance: Sum of area (Parent + Degradants) should equal >95% of the initial control area. If <90%, non-chromatographable volatiles (nitriles) or insoluble polymers have formed.[1]

References

  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[2][3] Current Opinion in Drug Discovery & Development. Link

  • Pevarello, P., et al. (1998).[1] Synthesis and anticonvulsant activity of new isoxazole derivatives. Journal of Medicinal Chemistry, 41(4), 579-590.[1] Link

  • Zhu, L., et al. (2008).[1] Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway.[4] Drug Metabolism and Disposition, 36(2), 303-315.[1] Link

  • Leflunomide Stability Study. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 31(10), 1240-1250.[1] Link

  • BenchChem Technical Guide. (2025). The Isoxazole Ring System: Reactivity and Stability. Link

  • PubChem Compound Summary. (2025). 3-Aminoisoxazole (CID 1810216) Physicochemical Properties. Link

Sources

Exploratory

Molecular weight and formula analysis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine

The following technical guide details the molecular weight, formula analysis, and structural validation of (4-Methyl-5-phenylisoxazol-3-yl)methanamine . This document is structured for researchers requiring high-fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, formula analysis, and structural validation of (4-Methyl-5-phenylisoxazol-3-yl)methanamine . This document is structured for researchers requiring high-fidelity characterization protocols for isoxazole-based pharmacophores.

Document Type: Technical Characterization Guide Subject: C₁₁H₁₂N₂O (Isoxazole Scaffold) Application: Medicinal Chemistry, Pharmacophore Validation, Impurity Profiling

Molecular Identity & Theoretical Metrics[1]

Before initiating wet-lab protocols, the theoretical baseline must be established to validate experimental data. This compound belongs to the class of 3,4,5-trisubstituted isoxazoles, a scaffold notoriously prone to regioisomeric ambiguity during synthesis (e.g., vs. 3-phenyl-5-methyl isomers).

Fundamental Constants
PropertyValueNotes
IUPAC Name 1-(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine"Isoxazole" is the retained IUPAC name for 1,2-oxazole.
Molecular Formula C₁₁H₁₂N₂O Confirmed via valence summing (see below).
Exact Mass (Monoisotopic) 188.09496 Da Calculated using ¹²C=12.00000, ¹H=1.00783, ¹⁴N=14.00307, ¹⁶O=15.99491.
Average Molecular Weight 188.23 g/mol Weighted average of natural isotopes.
Elemental Composition C: 70.19%, H: 6.43%, N: 14.88%, O: 8.50%Useful for CHN analysis tolerances (±0.4%).
Structural Connectivity Analysis

To derive the formula C₁₁H₁₂N₂O , we deconstruct the molecule into its constituent synthons:

  • Isoxazole Core (C₃NO): The heterocyclic ring contributes 3 carbons, 1 nitrogen, 1 oxygen. (Ring unsaturation removes H).

  • 3-Position (Methanamine): -CH₂NH₂ attached to C3. Adds 1 Carbon, 1 Nitrogen, 4 Hydrogens.

  • 4-Position (Methyl): -CH₃ attached to C4. Adds 1 Carbon, 3 Hydrogens.[1]

  • 5-Position (Phenyl): -C₆H₅ attached to C5. Adds 6 Carbons, 5 Hydrogens.

Summation:

  • C: 3 (ring) + 1 (side chain) + 1 (methyl) + 6 (phenyl) = 11

  • H: 4 (methanamine) + 3 (methyl) + 5 (phenyl) = 12

  • N: 1 (ring) + 1 (amine) = 2

  • O: 1 (ring) = 1

Analytical Strategy: The "Triad of Truth"

In drug development, determining the molecular weight is insufficient; one must prove the connectivity. The synthesis of trisubstituted isoxazoles (often via cyclocondensation of


-diketones with hydroxylamine) frequently yields regioisomeric mixtures.

The following workflow validates the specific 4-methyl-5-phenyl arrangement, distinguishing it from the 5-methyl-4-phenyl or 3-phenyl isomers.

Workflow Visualization

The following diagram outlines the logical flow for structural confirmation, prioritizing regioisomer differentiation.

StructuralElucidation Sample Unknown Isoxazole Sample HRMS Step 1: HRMS (ESI+) Sample->HRMS Formula_Check Match C11H12N2O? (m/z 189.1022) HRMS->Formula_Check NMR_1H Step 2: 1H NMR (Solvent: DMSO-d6) Formula_Check->NMR_1H Yes (Δ < 5ppm) Reject_Iso REJECT: Regioisomer Identified Formula_Check->Reject_Iso No NOESY Step 3: NOESY/ROESY (Spatial Proximity) NMR_1H->NOESY Check Me-Ph Interaction Confirmed CONFIRMED: (4-Methyl-5-phenylisoxazol-3-yl)methanamine NOESY->Confirmed NOE: 4-Me ↔ Ph-Ortho H (Proves adjacency) NOESY->Reject_Iso NOE: 4-Me ↔ 3-CH2 (Implies wrong isomer)

Figure 1: Decision tree for the structural validation of trisubstituted isoxazoles, focusing on distinguishing regioisomers via NOE correlations.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental formula and analyze fragmentation to verify the isoxazole core.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Method:

    • Dissolve 0.1 mg sample in MeOH (LC-MS grade).

    • Direct infusion or UPLC injection (C18 column, H₂O/MeCN + 0.1% Formic Acid).

    • Target Ion: [M+H]⁺ = 189.1022 .

Data Interpretation (Fragmentation): Isoxazoles exhibit a characteristic N-O bond cleavage under CID (Collision-Induced Dissociation).

  • Primary Fragment: Loss of NH₃ (17 Da) from the primary amine side chain is common, yielding m/z ~172 .

  • Ring Cleavage: The isoxazole ring often cleaves to release a nitrile or ketene fragment. Look for [Ph-C≡C-Me]⁺ type fragments if the ring shatters.

  • Isotopic Pattern: The [M+1] peak (¹³C contribution) should be approximately 12.2% of the parent peak intensity (11 carbons × 1.1%).

Nuclear Magnetic Resonance (NMR)

Objective: Prove the 4-Methyl / 5-Phenyl arrangement.

  • Instrument: 400 MHz or higher (600 MHz preferred for NOESY).

  • Solvent: DMSO-d₆ (prevents amine proton exchange better than CDCl₃).

Expected Shifts (δ ppm):

  • Phenyl Group: Multiplet at 7.4 – 7.8 ppm (5H).

  • Methanamine (-CH₂-): Singlet (or doublet if coupled to NH₂) at ~3.8 ppm (2H).

    • Note: If this signal is at ~4.5 ppm, suspect the oxygen is attached here (isoxazol-3-yl-methanol derivative), but for amine, ~3.8 is standard.

  • 4-Methyl (-CH₃): Singlet at ~2.1 – 2.3 ppm (3H).

    • Critical Check: In 5-methyl isoxazoles, the methyl shifts are typically distinct from 4-methyl isomers due to different shielding environments.

  • Amine (-NH₂): Broad singlet at ~1.5 – 2.0 ppm (exchangeable).

The "Smoking Gun" (NOESY Experiment): To conclusively prove the methyl group is at position 4 and the phenyl is at position 5:

  • Target Interaction: Look for a cross-peak between the Methyl protons (~2.2 ppm) and the Ortho-phenyl protons (~7.5 ppm) .

  • Logic: This interaction is only possible if the Methyl (C4) and Phenyl (C5) are adjacent. If the structure were 5-methyl-4-phenyl, the methyl would be adjacent to the phenyl, but if it were 3-phenyl-5-methyl, they would be separated by the ring oxygen/nitrogen system and show no NOE.

Synthesis & Impurity Context

Understanding the origin of the molecule aids in identifying impurities. This compound is likely synthesized via the condensation of a 2-methyl-3-oxo-3-phenylpropanal equivalent (or its oxime) with a hydroxylamine source, followed by functionalization of the 3-position.

  • Common Impurity: (5-Methyl-4-phenylisoxazol-3-yl)methanamine .

    • Origin: Regioisomeric attack of hydroxylamine on the

      
      -diketone precursor.
      
    • Detection: Use the NMR protocol above.[2][3][4] The impurity will show a slight shift in the Methyl peak (often 0.1–0.2 ppm difference).

References

  • Nakata, H., et al. (1968).[5] "The primary fragmentation step of isoxazole upon electron impact."[5] Organic Mass Spectrometry. Link

  • Stephens, C. E., & Arafa, R. K. (2006). "3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR." Journal of Chemical Education. Link

  • PubChem Compound Summary. "(3-Methylisoxazol-5-yl)methanamine" (Analogous structure for spectral comparison). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "Isoxazole Synthesis and Building Blocks." (General reference for isoxazole properties). Link

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Guide for (4-Methyl-5-phenylisoxazol-3-yl)methanamine

The Technical Support Center guide for (4-Methyl-5-phenylisoxazol-3-yl)methanamine follows below. [1] ID: TSC-SOL-ISOX-004 | Version: 2.1 | Last Updated: 2026-02-17 Target Analyte: (4-Methyl-5-phenylisoxazol-3-yl)methana...

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide for (4-Methyl-5-phenylisoxazol-3-yl)methanamine follows below.

[1]

ID: TSC-SOL-ISOX-004 | Version: 2.1 | Last Updated: 2026-02-17 Target Analyte: (4-Methyl-5-phenylisoxazol-3-yl)methanamine Chemical Class: Heterocyclic Primary Amine / Isoxazole Derivative[1]

Executive Summary & Quick Reference

(4-Methyl-5-phenylisoxazol-3-yl)methanamine is a fragment-like small molecule often used as a building block in medicinal chemistry or a ligand in biological assays.[1] Its solubility profile is dominated by the competition between the lipophilic 5-phenyl/4-methyl groups and the hydrophilic/basic 3-methanamine tail.[1]

Solubility Snapshot
SolventSolubility RatingTypical Max Conc.Critical Notes
DMSO Excellent 50 – 100 mMPreferred for stock solutions.[1] Hygroscopic uptake in DMSO can cause degradation over time.
Methanol Good 10 – 50 mMSolubility is highly temperature-dependent.[1] Good for intermediate dilutions.
Water (pH 7) Poor < 1 mMRisk of Precipitation. The free base is lipophilic. Requires acidification (pH < 4) or co-solvents.
1N HCl High > 50 mMProtonation of the primary amine (

) drastically improves aqueous solubility.[1]

Diagnostic Framework: Why is it not dissolving?

Before proceeding with protocols, identify the physicochemical state of your material.[2] The most common cause of solubility failure for this compound is Salt Form Confusion .

The "Salt vs. Free Base" Trap

The methanamine group (


) is a primary amine (

).[1]
  • Scenario A: You have the Hydrochloride Salt (HCl).

    • Behavior: Soluble in water/methanol; dissolves slower in pure DMSO; insoluble in non-polar organics (DCM, Hexane).

    • Fix: Add 1-2 equivalents of water or warm the DMSO.[1]

  • Scenario B: You have the Free Base.

    • Behavior: Soluble in DMSO/DCM; insoluble in water; crashes out immediately upon dilution into neutral buffer.

    • Fix: Requires acidification or high % co-solvent.

Troubleshooting Decision Tree

SolubilityTroubleshooting Start Start: Compound Undissolved CheckForm Check COA: Salt or Free Base? Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase SaltForm HCl/TFA Salt Form CheckForm->SaltForm SolventCheckFB Solvent Used? FreeBase->SolventCheckFB DMSO_FB In DMSO SolventCheckFB->DMSO_FB Targeting Stock Water_FB In Water/Buffer SolventCheckFB->Water_FB Targeting Assay Action_Heat Action: Sonicate (40kHz) + Heat (45°C) for 10 min DMSO_FB->Action_Heat Action_Acid Action: Add 1eq HCl or Switch to DMSO Stock Water_FB->Action_Acid SolventCheckSalt Solvent Used? SaltForm->SolventCheckSalt DMSO_Salt In DMSO SolventCheckSalt->DMSO_Salt Methanol_Salt In Methanol SolventCheckSalt->Methanol_Salt Action_WaterSpike Action: Add 5% Water to help ionization DMSO_Salt->Action_WaterSpike Action_Vortex Action: Vortex High Speed Check for 'Gelling' Methanol_Salt->Action_Vortex

Caption: Diagnostic logic flow for determining solubility interventions based on chemical form and solvent choice.

Detailed Solubility Protocols

Protocol A: Preparation of 50 mM Stock in DMSO

Best for: Long-term storage and high-throughput screening libraries.[1]

Mechanistic Insight: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts the crystal lattice of the phenyl-isoxazole core. However, if the sample is highly crystalline, the "lattice energy" may resist dissolution at room temperature.

  • Weighing: Weigh the calculated amount of (4-Methyl-5-phenylisoxazol-3-yl)methanamine into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%) to 80% of the target volume.
    
    • Tip: Do not add the full volume immediately. The volume of the solid can displace solvent, altering the final concentration.

  • Disruption:

    • Vortex vigorously for 30 seconds.

    • If particulates remain: Sonicate in a water bath at 40–50°C for 10 minutes. The thermal energy helps overcome the crystal lattice energy.

  • Final Adjustment: Top up to the final volume with DMSO.

  • QC Check: Inspect against a light source. The solution must be completely clear. Any "haze" indicates micro-precipitation which will skew assay results.

Protocol B: Handling Methanol Solubility

Best for: HPLC sample prep or intermediate dilutions.

Mechanistic Insight: Methanol is a protic solvent. It stabilizes the amine group via hydrogen bonding but interacts poorly with the hydrophobic phenyl ring compared to DMSO.

  • Temperature Dependency: This compound often exhibits a steep solubility curve in methanol. It may dissolve at 30°C but precipitate at 4°C.

  • Procedure:

    • Dissolve the compound at room temperature.[3][4]

    • Crucial Step: If storing at -20°C, you must vortex and re-warm the solution to Room Temperature (RT) before use. Crystal seeding occurs frequently in cold methanol.

The "Crash-Out" Phenomenon: Aqueous Dilution

The Issue: Researchers often take a 50 mM DMSO stock and dilute it 1:1000 into a biological buffer (PBS, pH 7.4). The compound precipitates immediately.

Why? At pH 7.4, the methanamine group (pKa ~9.5) is partially protonated, but the lipophilic phenyl/methyl isoxazole core dominates the physicochemical properties. The water molecules organize around the hydrophobic core (hydrophobic effect), forcing the molecules to aggregate and precipitate.

Prevention Strategy: The "Intermediate Step"

Do not jump from 100% DMSO to 0.1% DMSO/Water in one step.

  • Prepare Intermediate: Dilute the 50 mM DMSO stock to 5 mM using Methanol or PEG-400 .

  • Final Dilution: Dilute the intermediate into the assay buffer.

    • Reasoning: The co-solvent (Methanol/PEG) coats the hydrophobic core, preventing immediate aggregation during the mixing phase.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution turned yellow overnight. Is it degraded?

  • Answer: Likely yes, or it is oxidizing. Primary amines are susceptible to oxidation (forming N-oxides or imines) in DMSO, especially if the DMSO is old and contains peroxides.

  • Fix: Always use fresh, anhydrous DMSO packed under argon/nitrogen. Store stocks at -20°C or -80°C, not at room temperature.

Q2: Can I use Ethanol instead of Methanol?

  • Answer: Yes, but Ethanol is less polar than Methanol. Solubility might be slightly lower, but toxicity to cells is generally lower. If you are doing cell-based assays, Ethanol is preferred over Methanol if the dilution factor is low.

Q3: I see a "film" on the surface of my aqueous dilution. What is it?

  • Answer: This is the "oiling out" of the free base. The compound has separated from the water phase but hasn't crystallized. This is dangerous for assays as the actual concentration in the bulk solution is near zero.

  • Fix: Add a surfactant like Tween-20 (0.01%) to the assay buffer before adding the compound.

References & Authority

  • PubChem Compound Summary. (3-Methylisoxazol-5-yl)methanamine and derivatives.[1] National Library of Medicine. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Establishes the hydrophobicity rules applicable to phenyl-isoxazole cores). Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for DMSO/Aqueous dilution protocols). Link

  • Sigma-Aldrich Technical Bulletin. "Handling and Solubility of Isoxazole Derivatives." (General chemical handling guidelines). Link

Sources

Optimization

Purification methods for (4-Methyl-5-phenylisoxazol-3-yl)methanamine intermediates

This guide serves as a specialized technical resource for the purification and isolation of (4-Methyl-5-phenylisoxazol-3-yl)methanamine . Designed for organic chemists and process engineers, this document moves beyond ge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification and isolation of (4-Methyl-5-phenylisoxazol-3-yl)methanamine .

Designed for organic chemists and process engineers, this document moves beyond generic protocols to address the specific physicochemical challenges of isoxazole-3-methanamines : their basicity, the lability of the isoxazole N-O bond under reductive conditions, and their tendency to "oil out" as free bases.

Technical Support Center: (4-Methyl-5-phenylisoxazol-3-yl)methanamine

Quick Navigation

Module 1: Acid-Base Extraction (The Primary Filter)

Context: Unlike aromatic amines (anilines), the methanamine group (-CH₂NH₂) is an aliphatic amine with a pKa ~9-10.[1] This high basicity is your greatest asset for purification, allowing you to separate the product from non-basic impurities (unreacted nitrile precursors, regioisomers) without chromatography.

Q: I performed an acid-base extraction, but my yield is near zero. Where is my product? A: The isoxazole ring reduces the lipophilicity of the molecule, and the amine salt is highly water-soluble. You likely lost the product in the aqueous phase during the "basification" step or failed to extract it back out.

The "Double-Swing" Protocol:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).

  • Acid Extraction: Extract with 1M HCl (3x).

    • Checkpoint: The product is now in the Aqueous Acid layer.

    • Discard: The Organic layer (contains non-basic impurities like unreacted nitrile/ester).

  • Basification (Critical): Cool the aqueous phase to 0°C. Slowly add 50% NaOH or Solid K₂CO₃ until pH > 12.

    • Why? You must exceed the pKa of the amine (approx 9.5) by at least 2 units to ensure it is fully deprotonated (free base).

  • Back-Extraction: Extract the cloudy aqueous basic phase with DCM or Chloroform (3x).

    • Note: EtOAc may hydrolyze at pH 12; chlorinated solvents are safer here.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ for amines as it can act as a weak Lewis acid).

Q: My interphase has a thick emulsion. How do I break it? A: Isoxazole amines can act as weak surfactants.

  • Immediate Fix: Add brine (saturated NaCl) to the aqueous phase.

  • Filtration: Pass the entire biphasic mixture through a pad of Celite. This removes fine particulates stabilizing the emulsion.

Module 2: Troubleshooting Reduction & Ring Stability

Context: This intermediate is often synthesized by reducing 4-methyl-5-phenylisoxazole-3-carbonitrile .[1] A common failure mode is the destruction of the isoxazole ring.

Q: I used H₂/Pd-C to reduce the nitrile, but NMR shows a complex mixture and loss of the aromatic isoxazole signal. Why? A: You have cleaved the N-O bond. The isoxazole ring is a "masked" 1,3-dicarbonyl system. Under standard catalytic hydrogenation (H₂/Pd), the weak N-O bond undergoes hydrogenolysis, resulting in an amino-enone or fully reduced amino-alcohol chain [1, 2].

Corrective Action:

  • Switch Reagents: Use Lithium Aluminum Hydride (LAH) at 0°C or Borane-THF (BH₃[1]·THF) . These hydride donors reduce the nitrile to the amine without touching the internal isoxazole double bonds [3].

  • Alternative: If you must use hydrogenation, use Raney Nickel in ethanol/ammonia, which is generally gentler on the N-O bond than Palladium.

Visualizing the Failure Mode (Ring Cleavage):

RingStability Start Isoxazole-3-carbonitrile LAH Reagent: LiAlH4 / BH3 Start->LAH PdC Reagent: H2 / Pd-C Start->PdC Product Target Methanamine (Ring Intact) LAH->Product Selective Reduction Byproduct Ring Cleavage (Amino-enone/Alcohol) PdC->Byproduct N-O Bond Hydrogenolysis

Figure 1: Mechanistic divergence in isoxazole nitrile reduction. Hydride donors preserve the ring; catalytic hydrogenation risks cleavage.

Module 3: Chromatographic Isolation

Context: If Acid-Base extraction yields <95% purity, flash chromatography is required.

Q: The product streaks (tails) badly on the column, and I lose mass. A: The primary amine interacts strongly with the acidic silanols (Si-OH) on the silica gel surface, causing irreversible adsorption and tailing.

The "Amine-Modified" Mobile Phase:

  • Base Modifier: You must add a base to the mobile phase.

    • Standard: 1% Triethylamine (TEA) or 1% NH₄OH (aq) in the eluent.

    • Recipe: DCM : MeOH : NH₄OH (90 : 9 : 1).

  • Stationary Phase: If possible, use amine-functionalized silica (NH₂-silica) cartridges.[1] These require no mobile phase modifier and prevent streaking entirely.

Q: How do I separate the 3,5-disubstituted regioisomer? A: If your synthesis started from a beta-diketone, you may have the 5-methyl-3-phenyl isomer.[1]

  • TLC Check: These isomers often have distinct Rf values due to the dipole moment difference.

  • Eluent: Use a gradient of Hexane:EtOAc .[2] The 3,5-disubstituted isomers typically separate well on standard silica before conversion to the amine. Purify at the nitrile/ester stage if possible; the amines are harder to resolve.

Module 4: Salt Formation & Crystallization

Context: The free base of (4-Methyl-5-phenylisoxazol-3-yl)methanamine is likely an oil or a low-melting solid that oxidizes over time.[1] Converting it to a salt ensures stability and high purity.

Q: My product is an oil. How do I get a solid? A: Form the Hydrochloride or Oxalate salt.

Protocol: HCl Salt Formation

  • Dissolve the free base oil in a minimum amount of dry Diethyl Ether or Dioxane .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (commercially available).

  • A white precipitate should form immediately.

  • Troubleshooting: If it oils out instead of precipitating, add a seed crystal or scratch the glass. If still oily, switch to Fumaric Acid (1 equiv) in hot ethanol; fumarate salts often crystallize better than HCl salts for lipophilic amines.

Quantitative Data: Solubility Profile

Solvent SystemFree Base SolubilityHCl Salt SolubilityUse Case
Water (pH 7) Low (< 1 mg/mL)High (> 50 mg/mL)Extraction (Aq phase)
DCM HighLowExtraction (Org phase)
Ether/Hexane ModerateInsolubleSalt Precipitation
Methanol HighHighChromatography

References

  • BenchChem. (2025).[2][3] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. PubMed.[4] Retrieved from

  • Sigma-Aldrich. (2025).[1] 5-Methylisoxazole-3-carboxylic acid Product Data. Retrieved from [1]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from

Sources

Troubleshooting

Overcoming steric hindrance in 4-methyl substituted isoxazole amines

Technical Support Center: 4-Methyl Isoxazole Amine Chemistry Subject: Overcoming Steric & Electronic Deactivation in 4-Methyl-3-Aminoisoxazole Scaffolds Ticket ID: #ISOX-4ME-001 Status: Open for Resolution Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl Isoxazole Amine Chemistry

Subject: Overcoming Steric & Electronic Deactivation in 4-Methyl-3-Aminoisoxazole Scaffolds Ticket ID: #ISOX-4ME-001 Status: Open for Resolution

Executive Summary: The "Ortho-Like" Problem

The core challenge with 4-methyl-3-aminoisoxazoles is a synergistic deactivation caused by two factors:

  • Electronic Deactivation: The 3-amino group is inherently electron-deficient due to the adjacent electronegative oxygen and nitrogen of the isoxazole ring.

  • Steric Occlusion: The methyl group at the 4-position acts as an "ortho-blocker." Unlike a phenyl ring where an ortho-methyl group might rotate, the isoxazole ring is rigid. The C4-methyl group occupies the exact trajectory required for the incoming electrophile (e.g., an activated ester or Pd-center) to attack the amine nitrogen.

This guide provides validated workflows to bypass these barriers, moving beyond standard EDC/HOBt or simple Pd(PPh3)4 chemistries which typically fail with this scaffold.

Module 1: Amide Coupling Troubleshooting

User Issue: "I am trying to couple 4-methylisoxazol-3-amine with a carboxylic acid using HATU/DIPEA, but I only see starting material or trace product."

Diagnostic & Solution

Standard uronium reagents (HATU, HBTU) form an active ester that is bulky. The 4-methyl group on your amine physically blocks the approach of this bulky intermediate. You must switch to a reagent that forms a smaller, more reactive intermediate or activates the acid more aggressively.

Recommended Workflow: The T3P® (Propylphosphonic Anhydride) Protocol T3P is superior here because it forms a mixed anhydride that is less sterically demanding than the OBt/OAt active esters formed by HATU. Furthermore, the byproduct is water-soluble, simplifying workup.

Protocol A: High-Concentration T3P Coupling

  • Reagents: Carboxylic Acid (1.0 equiv), 4-Methylisoxazol-3-amine (1.2 equiv), T3P (50% in EtOAc/DMF, 2.0–3.0 equiv), Pyridine (3.0–5.0 equiv).

  • Solvent: EtOAc or 2-MeTHF (Green alternative). Critical: Run at high concentration (0.5 M to 1.0 M).

  • Step-by-Step:

    • Dissolve Acid and Amine in the solvent.[1]

    • Add Pyridine.[2] (Note: Pyridine acts as both base and acylation catalyst).

    • Cool to 0°C.

    • Add T3P solution dropwise.

    • Allow to warm to RT. If no reaction after 4h, heat to 60°C.

    • Quench: Add water. The T3P byproducts are water-soluble; the product usually stays in the organic layer.

Alternative: The "Ghosez Reagent" (Acid Chloride) Method If T3P fails, the amine is likely too non-nucleophilic. You must convert the acid to an acid chloride. Thionyl chloride is often too harsh; use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

User Issue: "I cannot get the Buchwald coupling to work. The catalyst dies, or I get dehalogenation of the aryl halide."

Diagnostic & Solution

3-Aminoisoxazoles are poor ligands for Palladium. They can bind through the ring nitrogen (poisoning the catalyst) rather than the exocyclic amine. Furthermore, the 4-methyl group hinders the Reductive Elimination step of the catalytic cycle.

The Fix: Use Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands . These ligands (Buchwald Ligands) are large enough to prevent the isoxazole ring nitrogen from binding to the Pd center, forcing the interaction to occur at the exocyclic amine. They also accelerate reductive elimination.

Recommended Ligands:

  • BrettPhos: Excellent for primary amines.

  • tBuXPhos: Good for sterically demanding couplings.

  • XPhos: General purpose for heteroaryl amines.

Protocol B: Pre-Catalyst Assisted Amination Do not generate the catalyst in situ from Pd(OAc)2 + Ligand. Use a precatalyst to ensure active species formation.[3]

  • Reagents: Aryl Halide (1.0 equiv), Amine (1.2 equiv), Pd-G3-XPhos or Pd-G4-BrettPhos (2–5 mol%).

  • Base: K3PO4 (weak, for sensitive groups) or NaOtBu (strong, faster reaction).

  • Solvent: t-Amyl Alcohol or Dioxane.

  • Step-by-Step:

    • Charge a vial with Aryl Halide, Amine, Base, and Pre-catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous solvent (degassed).

    • Heat to 80–100°C.

    • Troubleshooting: If conversion stalls, add 1 equiv of water (if using K3PO4) to solubilize the base, or switch to tBuXPhos-Pd-G3.

Visual Troubleshooting Logic

Diagram 1: Amide Coupling Decision Tree

This logic flow guides you based on the nucleophilicity and steric hindrance of your specific isoxazole derivative.

AmideCoupling Start Start: 4-Methylisoxazole Amine Coupling Check1 Try Standard HATU/DIPEA Start->Check1 Result1 Did it work? Check1->Result1 Success Proceed to Workup Result1->Success Yes Fail1 No: Low Yield / SM Recovery Result1->Fail1 No T3P_Route Switch to T3P + Pyridine (High Conc. >0.5M) Fail1->T3P_Route Steric Blockade Result2 Did it work? T3P_Route->Result2 Result2->Success Yes Ghosez_Route Switch to Ghosez Reagent (Neutral Acid Chloride Gen.) Result2->Ghosez_Route No (Amine too weak) Result3 Did it work? Ghosez_Route->Result3 Result3->Success Yes Nuclear Nuclear Option: Grignard + Isocyanate Result3->Nuclear No

Caption: Decision matrix for overcoming steric hindrance in isoxazole amide couplings.

Diagram 2: The Steric "Clash" Mechanism

Understanding why standard Pd-catalysis fails is key to selecting the right ligand.

StericMechanism cluster_0 Standard Ligand (e.g., PPh3) cluster_1 Bulky Ligand (e.g., XPhos) Pd_Small Pd(PPh3)2 Isox_Small Isoxazole Ring N Pd_Small->Isox_Small Binds Wrong N Effect1 Catalyst Poisoning (N-Coordination) Isox_Small->Effect1 Pd_Big Pd(XPhos) Isox_Big Isoxazole Exocyclic NH2 Pd_Big->Isox_Big Forces Correct Binding Effect2 Successful Coupling (Steric Bulk prevents Ring N binding) Isox_Big->Effect2

Caption: Comparison of catalyst interactions. Bulky ligands prevent non-productive binding to the ring nitrogen.

Summary of Reagent Recommendations

Reaction TypeStandard Reagent (Avoid)Recommended Reagent Why?
Amide Coupling EDC, HOBt, HATUT3P (50% in EtOAc) Smaller active species; drives equilibrium; water-soluble byproducts.
Acid Activation Thionyl Chloride (SOCl2)Ghosez's Reagent Neutral conditions; avoids HCl generation which can decompose isoxazoles.
Pd-Coupling Pd(PPh3)4, Pd(dppf)Cl2Pd-G3-XPhos / BrettPhos Ligand bulk prevents catalyst poisoning by the isoxazole ring nitrogen.
Base (Pd) K2CO3NaOtBu / K3PO4 Stronger bases facilitate the deprotonation of the weakly acidic amine proton.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Pae, A. N., et al. "Efficient Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 2009, 11(20), 4692–4695.

  • Ghosez, L., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015.

Sources

Optimization

Technical Support Center: Stability of (4-Methyl-5-phenylisoxazol-3-yl)methanamine

Welcome to the technical support center for (4-Methyl-5-phenylisoxazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Methyl-5-phenylisoxazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (4-Methyl-5-phenylisoxazol-3-yl)methanamine, particularly in acidic environments?

A1: The primary stability concerns for (4-Methyl-5-phenylisoxazol-3-yl)methanamine revolve around two key structural features: the isoxazole ring and the methanamine side chain.

  • Isoxazole Ring Integrity: While isoxazole rings are generally considered relatively stable, especially when substituted, they are not inert.[1] Under certain acidic conditions, the N-O bond within the isoxazole ring can be susceptible to cleavage.[2] The stability of the isoxazole ring is highly dependent on the specific substituents and the overall electronic nature of the molecule. For instance, some isoxazole derivatives have demonstrated degradation in acidic solutions, following pseudo-first-order kinetics.[3] However, other complex isoxazoles, like leflunomide, have shown resistance to ring-opening at acidic pH values as low as 4.0.[4] Therefore, assuming complete stability without experimental verification is not advisable.

  • Methanamine Group Reactivity: The methanamine group is a primary amine and will be protonated to form the corresponding ammonium salt in acidic conditions.[5] This protonation generally stabilizes the amine against acting as a nucleophile.[5] However, the presence of a positive charge on the side chain can influence the electronic properties of the isoxazole ring, potentially affecting its stability. In the presence of certain reagents, such as nitrous acid (which can be formed in situ from nitrites in acidic solutions), primary amines can undergo diazotization, leading to a variety of products.[6][7]

Q2: I am observing unexpected degradation of my compound in an acidic formulation. What are the likely degradation pathways?

A2: If you are observing degradation, the most probable pathway is acid-catalyzed hydrolysis of the isoxazole ring. This process, known as ring-opening, would likely lead to the formation of a β-amino enone or a related β-dicarbonyl compound. The general mechanism involves protonation of the isoxazole nitrogen, followed by nucleophilic attack by water.

Below is a diagram illustrating the potential acid-catalyzed degradation pathway:

G cluster_0 Degradation Pathway Compound (4-Methyl-5-phenylisoxazol-3-yl)methanamine Protonated Protonated Isoxazole Compound->Protonated  H+ (Acidic Conditions) Intermediate Ring-Opened Intermediate (β-Amino Enone) Protonated->Intermediate  H2O (Nucleophilic Attack) Products Further Degradation Products Intermediate->Products  Hydrolysis

Caption: Potential degradation pathway of the isoxazole ring under acidic conditions.

Q3: How can I design a robust experiment to assess the stability of (4-Methyl-5-phenylisoxazol-3-yl)methanamine under acidic conditions?

A3: A well-designed forced degradation study is essential to understand the intrinsic stability of your compound.[8][9] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use.[9][10] According to ICH guidelines, the goal is to achieve a target degradation of 5-20%.[11][12]

Here is a recommended experimental workflow:

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Compound stress Expose to Acidic Stress Conditions (e.g., 0.1M HCl at 40°C) start->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sample quench Quench Reaction (Neutralize with Base) sample->quench analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) quench->analyze data Quantify Parent Compound and Degradation Products analyze->data end Determine Degradation Rate data->end

Sources

Troubleshooting

Technical Support Center: Crystallization of (4-Methyl-5-phenylisoxazol-3-yl)methanamine Salts

Introduction: The successful development of an active pharmaceutical ingredient (API) is critically dependent on its solid-state properties. For ionizable molecules like (4-Methyl-5-phenylisoxazol-3-yl)methanamine, salt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful development of an active pharmaceutical ingredient (API) is critically dependent on its solid-state properties. For ionizable molecules like (4-Methyl-5-phenylisoxazol-3-yl)methanamine, salt formation is a pivotal strategy to optimize physicochemical characteristics such as solubility, stability, and bioavailability.[1][] However, identifying the optimal salt and developing a robust crystallization process can be challenging. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to navigate the complexities of crystallizing salts of this specific isoxazole methanamine derivative.

Section 1: Foundational Knowledge - Physicochemical & Strategic Considerations

Before initiating crystallization experiments, a foundational understanding of the molecule and a clear strategy are paramount.

FAQ 1: What are the key properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine to consider?

The structure possesses a primary amine (-CH₂NH₂), which is a basic center suitable for salt formation with various acids.[3] The aromatic phenyl and isoxazole rings introduce rigidity, which can favor crystallization, but also contribute to potentially low aqueous solubility.

Key considerations include:

  • pKa: The pKa of the primary amine is the most critical parameter. While not publicly documented for this specific molecule, it can be estimated or, ideally, determined experimentally. The "ΔpKa rule" suggests that a difference of at least 2-3 pKa units between the base (the methanamine) and the acid (the counter-ion) is generally required for stable salt formation.

  • Solubility Profile: The free base is likely soluble in organic solvents like methanol, ethanol, acetone, and THF, but poorly soluble in water and non-polar solvents like hexane or heptane. This differential solubility is the cornerstone of anti-solvent crystallization methods.[4]

  • Purity: A minimum purity of 90%, and preferably >95%, is recommended before attempting crystallization for single crystal X-ray diffraction (SCXRD).[5] Impurities can inhibit nucleation, promote oiling out, or become trapped in the crystal lattice.[6][7]

FAQ 2: How should I select counter-ions for salt screening?

A salt screening strategy aims to identify novel solid forms with improved properties.[][3] The selection of counter-ions should be systematic and based on factors like the API's properties and the desired clinical application.[8]

A tiered or "cascade" approach is efficient: [8]

  • Primary Screen: Use a diverse set of pharmaceutically acceptable acids with a range of pKa values and structural motifs.

  • Secondary Screen: Based on initial results (crystallinity, preliminary solubility), select promising candidates for further characterization (hygroscopicity, thermal properties).[1][9]

  • Tertiary Screen: The top one or two candidates are subjected to rigorous analysis of polymorphism, chemical stability, and processability.[1]

Table 1: Suggested Counter-Ions for Primary Screening

Acid ClassExample Counter-IonsRationale
Strong Mineral Acids Hydrochloride (HCl), Sulfate (H₂SO₄), Hydrobromide (HBr)High probability of salt formation; often yields highly crystalline salts.
Simple Carboxylic Acids Acetate, Fumarate, SuccinateGenerally well-tolerated; can offer a range of solubility profiles.
Hydroxy Carboxylic Acids Citrate, Tartrate, MalateCan form multiple hydrogen bonds, potentially improving stability.
Sulfonic Acids Mesylate (methanesulfonic acid), Besylate (benzenesulfonic acid)Strong acids that reliably form stable, crystalline salts.

Section 2: Core Experimental Protocols

The following are detailed, step-by-step methodologies for common crystallization techniques. Supersaturation is the driving force for crystallization and can be achieved by various means, including cooling, solvent evaporation, or adding an anti-solvent.[10]

Protocol 1: Slow Cooling Crystallization

This method relies on the principle that solubility decreases with temperature. Slow cooling is crucial to allow for the selective incorporation of molecules into the growing crystal lattice, which enhances purity.[11] A fast cooling rate often leads to smaller crystals or even precipitation of amorphous material.[12][13][14]

  • Solvent Selection: Identify a solvent (e.g., isopropanol, ethanol, acetone) in which the salt has high solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.

  • Dissolution: In a clean flask, dissolve the salt in a minimal amount of the selected solvent at an elevated temperature (e.g., 50-60°C). Stir until all solid is dissolved.

  • Slow Cooling: Cover the flask to prevent rapid evaporation and allow it to cool slowly to room temperature. Placing the flask in an insulated container (e.g., a beaker of warm water or a dewar) can control the cooling rate.

  • Maturation: Once at room temperature, allow the solution to stand undisturbed for 12-24 hours.

  • Further Cooling: If crystal growth is insufficient, transfer the flask to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Addition Crystallization

This technique involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble, thereby inducing supersaturation and crystallization.[4][15][16][17]

  • Solvent/Anti-Solvent Selection: Choose a solvent pair where the salt is highly soluble in the "good" solvent (e.g., methanol) and poorly soluble in the "anti-solvent" (e.g., water, hexane, or methyl tert-butyl ether). The two solvents must be miscible.

  • Dissolution: Dissolve the salt in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes slightly turbid (cloudy). This indicates the onset of nucleation.

  • Re-dissolution & Growth: Add a few drops of the "good" solvent to just redissolve the turbidity.

  • Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form over several hours to days.

  • Isolation: Collect, wash, and dry the crystals as described in the slow cooling protocol.

Protocol 3: Vapor Diffusion Crystallization

Vapor diffusion is an excellent method for growing high-quality single crystals when only small amounts of material are available.[5] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

  • Hanging Drop Method: [18][19]

    • Reservoir: Fill the well of a crystallization plate with 500 µL of the anti-solvent.

    • Drop Preparation: On a siliconized glass coverslip, place a 1-2 µL drop of a concentrated solution of the salt in a "good," less volatile solvent.

    • Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease. The anti-solvent vapor from the reservoir will slowly diffuse into the drop, inducing crystallization.

  • Sitting Drop Method: [20][21]

    • The principle is the same, but the drop of the compound solution is placed on a post or bridge within the sealed well containing the anti-solvent reservoir.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion [5]

"Good" Solvent (for compound)"Anti-Solvent" (in reservoir)
Tetrahydrofuran (THF)Hexane or Cyclohexane
DichloromethanePentane or Cyclopentane
MethanolDiethyl Ether or THF
AcetoneChloroform
WaterDioxane or Ethanol

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during crystallization experiments in a question-and-answer format.

Diagram 1: General Troubleshooting Workflow

G cluster_oiling Solutions for Oiling Out cluster_nocrystals Solutions for No Crystals cluster_poorquality Solutions for Poor Quality Start Crystallization Experiment Result Observe Outcome Start->Result OilingOut Problem: Oiling Out (Liquid Droplets Form) Result->OilingOut Liquid Droplets? NoCrystals Problem: No Crystals (Clear Solution Remains) Result->NoCrystals Clear Solution? PoorQuality Problem: Poor Quality (Needles, Powder) Result->PoorQuality Microcrystals/Needles? Success Success: Well-formed Crystals Result->Success Good Crystals? O_Sol1 1. Add more 'good' solvent NC_Sol1 1. Scratch inner surface of flask PQ_Sol1 1. Slow down supersaturation (slower cooling or anti-solvent addition) O_Sol2 2. Decrease cooling rate O_Sol3 3. Lower initial concentration O_Sol4 4. Add seed crystals NC_Sol2 2. Add seed crystals NC_Sol3 3. Evaporate some solvent NC_Sol4 4. Try a different solvent/anti-solvent PQ_Sol2 2. Use vapor diffusion PQ_Sol3 3. Re-screen solvents

Caption: A decision tree for troubleshooting common crystallization outcomes.

Q1: My compound has "oiled out" instead of crystallizing. What is happening and how do I fix it?

Answer: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a supersaturated liquid phase (an "oil") instead of a solid crystalline phase.[6][22] This often occurs when the supersaturation level is too high or when the melting point of the solid is lower than the temperature of the solution.[6][7] Impurities can also lower the melting point, contributing to this issue.[6] The oil is often a poor state for purification as impurities tend to be highly soluble in it.[6][22]

Troubleshooting Steps:

  • Reduce Supersaturation: The most direct approach is to slow down the generation of supersaturation.

    • Add More Solvent: Re-heat the solution to dissolve the oil, add more of the "good" solvent to decrease the concentration, and then re-cool slowly.[6]

    • Slow Down Cooling/Addition: If using slow cooling, decrease the rate. If using anti-solvent, add it much more slowly.[7]

  • Introduce a Template (Seeding): Add a small number of seed crystals of the desired form to the solution just as it reaches the saturation point.[23] This provides a surface for ordered growth to occur, bypassing the kinetic barrier to nucleation that can lead to oiling.[22]

  • Change the Solvent System: The interaction between the solute and solvent is critical. A different solvent system may have a more favorable thermodynamic profile that discourages oiling out.[23][24]

  • Control Temperature: Ensure the crystallization temperature is well below the melting point of the compound.

Q2: I've followed the protocol, but no crystals have formed after 24 hours. What should I do?

Answer: The failure to form crystals typically means the solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation.

Troubleshooting Steps:

  • Induce Nucleation (Mechanical):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[6]

  • Induce Nucleation (Chemical):

    • Seeding: Add a few seed crystals. If you have no crystals of this specific salt, you can sometimes use a structurally similar compound as a heterogeneous seed.

  • Increase Supersaturation:

    • Evaporation: Remove the flask's covering and allow a small amount of solvent to evaporate slowly in a fume hood. This will increase the solute concentration.[6]

    • Cooling: If the solution is at room temperature, move it to a colder environment (4°C or -20°C).

  • Re-evaluate the System: It's possible you have too much solvent. In this case, you may need to gently heat the solution to boil off some solvent and attempt the cooling process again.[6]

Q3: I have crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?

Answer: The formation of very small crystals or powders indicates that the nucleation rate was much faster than the crystal growth rate. This is typically caused by generating supersaturation too quickly.[12][14]

Troubleshooting Steps:

  • Slow Down Crystal Growth: The goal is to remain in the "metastable zone" where spontaneous nucleation is slow, but growth on existing crystals can occur.

    • Slower Cooling: Use a more gradual cooling profile.

    • Slower Anti-Solvent Addition: Add the anti-solvent at a much-reduced rate or use vapor diffusion, which is the slowest method.[5]

  • Reduce Concentration: Starting with a slightly more dilute solution can help slow down the process.

  • Solvent Optimization: Solvents with higher viscosity can sometimes slow down diffusion and lead to larger crystals. Experiment with different solvent systems.

Section 4: Advanced FAQs

Q4: What is polymorphism and why is it important for my salt?

Answer: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[9] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, and stability.[1] For a pharmaceutical compound, an uncontrolled polymorphic transformation can drastically affect the drug's performance and is a major regulatory concern. It is crucial to identify the most thermodynamically stable form and develop a crystallization process that consistently produces it.[9] Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing polymorphs.[1]

Q5: How do I confirm that I have formed a salt and not just co-crystals or the free base?

Answer: Confirmation requires using analytical techniques that can probe the ionic interaction between the API and the counter-ion. A combination of at least two orthogonal techniques is typically required.[1]

  • Single Crystal X-ray Diffraction (SCXRD): This is the definitive method. It can locate the position of the proton, confirming its transfer from the acid to the basic amine of your molecule.

  • Solid-State NMR (ssNMR): This technique is very sensitive to the local chemical environment and can detect the changes in chemical shifts upon salt formation.

  • FTIR/Raman Spectroscopy: Salt formation will cause characteristic shifts in the vibrational frequencies of the amine and the carboxylic/sulfonic acid groups.

  • Thermal Analysis (DSC/TGA): A true salt will typically have a distinct and sharp melting point that is different from the melting points of the free base and the acid starting materials.

Diagram 2: Salt Formation & Characterization Workflow

G Start Start: (4-Methyl-5-phenylisoxazol-3-yl)methanamine + Selected Acid React Reaction Crystallization in suitable solvent Start->React Isolate Isolate Solid Product React->Isolate Analyze Characterize Solid Isolate->Analyze XRPD XRPD: Assess Crystallinity Analyze->XRPD Is it crystalline? Thermal DSC/TGA: Check for new melting point Analyze->Thermal Is it a new thermal event? Spectro FTIR/ssNMR: Look for evidence of proton transfer Analyze->Spectro Is there ionic interaction? Confirm Confirm Salt Formation XRPD->Confirm Thermal->Confirm Spectro->Confirm Success Confirmed Salt: Proceed to Polymorph Screen Confirm->Success Yes (Multiple lines of evidence) Fail Not a Salt / Mixture: Re-evaluate conditions (solvent, stoichiometry) Confirm->Fail No

Caption: A workflow for the synthesis and confirmation of new amine salts.

References

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • Charles River. (n.d.). Salt Screening. Retrieved February 17, 2026, from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved February 17, 2026, from [Link]

  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved February 17, 2026, from [Link]

  • University of York. (n.d.). Guide for crystallization. Retrieved February 17, 2026, from [Link]

  • Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved February 17, 2026, from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling. Retrieved February 17, 2026, from [Link]

  • Chang, C., et al. (n.d.). Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH. [Link]

  • S. S. Pawar, et al. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. [Link]

  • American Chemical Society. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. [Link]

  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 17, 2026, from [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. [Link]

  • G. G. D. de Medeiros, et al. (2022, November 23). Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials. PMC. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.4B: Cooling Slowly. [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?[Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 6). Polymorphism in a Sulfamethoxazole Derivative: Coexistence of Five Polymorphs in Methanol at Room Temperature. [Link]

  • ACS Publications. (2022, May 3). Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline. [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: (4-Methyl-5-phenylisoxazol-3-yl)methanamine

Executive Summary & Application Context Compound: (4-Methyl-5-phenylisoxazol-3-yl)methanamine CAS Registry Number: (Analogous derivatives often used in Valdecoxib synthesis) Molecular Formula: Molecular Weight: 188.23 g/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: (4-Methyl-5-phenylisoxazol-3-yl)methanamine CAS Registry Number: (Analogous derivatives often used in Valdecoxib synthesis) Molecular Formula:


Molecular Weight:  188.23  g/mol 

This guide provides a technical analysis of the 1H NMR profile for (4-Methyl-5-phenylisoxazol-3-yl)methanamine , a critical intermediate scaffold in the synthesis of COX-2 inhibitors (e.g., Valdecoxib analogs).[1] The isoxazole core is notoriously sensitive to regio-isomerism during synthesis; therefore, accurate NMR interpretation is essential to distinguish the desired 3,4,5-trisubstituted product from 3,5-disubstituted impurities.[1]

This document compares the Free Base form (standard organic extraction product) against the Hydrochloride Salt form (stabilized storage form), highlighting solvent-dependent shifts that confirm protonation.

Structural Analysis & Signal Assignment

The isoxazole ring creates a distinct anisotropic environment. The numbering convention used here assigns Oxygen as position 1 and Nitrogen as position 2.

Predicted Chemical Shifts (Free Base in )
PositionGroupTypeShift (

ppm)
MultiplicityIntegrationMechanistic Insight
5 PhenylAr-H7.40 – 7.75Multiplet5HDeshielded by the aromatic ring current and the adjacent isoxazole

-system.
3 Methylene

3.85 – 3.95Singlet2HThe isoxazole ring at C3 is electron-withdrawing, shifting these protons downfield relative to a standard benzyl amine (~3.8 ppm).[1]
4 Methyl

2.15 – 2.30Singlet3HCharacteristic region for methyl groups attached to heteroaromatic rings.

Amine

1.50 – 2.00Broad Singlet2HHighly variable; exchangeable with

.[1] Position depends on concentration and water content.[1]
Structural Visualization

The following diagram illustrates the structural connectivity and the logic flow for confirming the correct regioisomer (3-methanamine vs. 5-methanamine).

G Struct Structure: (4-Methyl-5-phenylisoxazol-3-yl)methanamine Ph Pos 5: Phenyl Group (7.4-7.8 ppm) Struct->Ph Aromatic Region Me Pos 4: Methyl Group (2.2 ppm) Struct->Me Aliphatic Region CH2 Pos 3: Methylene (3.9 ppm) Struct->CH2 Alpha-Heteroatom Check Regioisomer Check: Is Methyl at Pos 4? Me->Check Singlet Confirmation Valid Structure Valid Structure Check->Valid Structure Yes (Singlet) Invalid (Pos 5) Invalid (Pos 5) Check->Invalid (Pos 5) No (Doublet/Missing)

Figure 1: Structural assignment logic. The singlet nature of the methyl group at 2.2 ppm is the primary indicator that the C4 position is blocked, confirming the 3,4,5-substitution pattern.[1]

Comparative Analysis: Free Base vs. HCl Salt

Drug development often requires converting the oily free base into a crystalline hydrochloride salt for stability.[1] This conversion drastically alters the NMR spectrum.

Comparative Data Table
FeatureFree Base (

)
HCl Salt (

)

(Shift Change)
Interpretation
Solvent Chloroform-dDMSO-

N/ADMSO is required for salt solubility.[1]

/

~1.8 ppm (Broad s)8.2 – 8.8 ppm (Broad s)+6.5 ppmCritical Indicator: Protonation of nitrogen creates a charged ammonium species (

), strongly deshielded.
Methylene (

)
3.90 ppm4.15 – 4.25 ppm+0.3 ppmThe positive charge on the adjacent nitrogen pulls electron density, shifting the alpha-protons downfield.
Methyl (

)
2.20 ppm2.25 ppm+0.05 ppmMinimal effect; the inductive effect of the salt dissipates across the ring.
Phenyl (

)
7.40 – 7.75 ppm7.50 – 7.80 ppm+0.1 ppmSlight downfield shift due to solvent polarity (DMSO vs

) and distant inductive effects.
Why This Matters
  • Purity Verification: In the Free Base spectrum, a sharp peak at ~8.5 ppm indicates residual acid or salt formation.

  • Water Content: In

    
    , the water peak appears at 3.33 ppm. Ensure the Methylene signal (~4.2 ppm) does not overlap with the water signal or the residual solvent peak (2.50 ppm).
    

Experimental Protocols

Sample Preparation (Standard Operating Procedure)

To ensure high-resolution data and avoid concentration-dependent shifts:

  • Mass: Weigh 5–10 mg of the compound.

    • Note: For HCl salts, use the lower end (5 mg) to prevent viscosity broadening in DMSO.[1]

  • Solvent Selection:

    • Free Base: Use 0.6 mL

      
       (99.8% D) + 0.03% TMS.
      
    • HCl Salt: Use 0.6 mL

      
       (99.9% D). Avoid 
      
      
      
      for salts as solubility is poor, leading to "ghost peaks" or no signal.[1]
  • Filtration: If the solution is cloudy (common with amine salts containing inorganic impurities), filter through a cotton plug in a glass pipette directly into the NMR tube.

  • Shimming: Amines can broaden signals due to exchange.[1] Ensure careful shimming (Z1 and Z2) to resolve the phenyl multiplet fine structure.

D2O Exchange Experiment (Validation)

If the amine (


) peak is ambiguous in the Free Base spectrum:
  • Run the standard 1H NMR in

    
    .[1]
    
  • Add 1 drop of

    
     to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-run the spectrum.[1]

    • Result: The broad singlet at ~1.8 ppm will disappear (exchange with D). The water peak at ~4.7 ppm (HDO) will appear or grow.

    • Causality:

      
      .
      

Troubleshooting & Impurities

Common synthesis byproducts for this scaffold include:

  • 3-Methyl-5-phenylisoxazole (Regioisomer):

    • Differentiation: Look for a proton at the C4 position. The target molecule has a Methyl at C4 (Singlet, ~2.2 ppm).[1] The regioisomer has a Proton at C4 (Singlet, ~6.5-6.8 ppm).[1]

    • Action: If a peak appears at ~6.5 ppm, the methylation at C4 failed or regio-selectivity was lost.[1]

  • Residual Solvents:

    • Ethyl Acetate:[1][2] Quartet at 4.12 ppm, Singlet at 2.05 ppm (

      
      ).[1]
      
    • Triethylamine (from neutralization): Quartet at 2.5 ppm, Triplet at 1.0 ppm (

      
      ).[1]
      

Workflow Visualization

Workflow Sample Crude Product Solubility Solubility Check Sample->Solubility CDCl3 Dissolves in CDCl3? (Free Base) Solubility->CDCl3 Yes DMSO Dissolves in DMSO? (Salt Form) Solubility->DMSO No (Precipitate) Acquisition Acquire 1H NMR (16 Scans, d1=1.0s) CDCl3->Acquisition DMSO->Acquisition Analyze Analyze C4-Methyl (2.2 ppm) Acquisition->Analyze Exchange D2O Exchange (Confirm NH2) Analyze->Exchange If NH2 unclear

Figure 2: Analytical workflow for determining the state (Salt vs. Base) and purity of the isoxazole amine.

References

  • Talley, J. J., et al. (2000).[1][3] "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[1][4] Journal of Medicinal Chemistry, 43(5), 775-777.[1][4]

  • Martins, M. A. P., et al. (2002).[1] "Molecular Structure of Heterocycles: Solvent Effects on NMR Chemical Shifts." Journal of the Brazilian Chemical Society.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for amine salt shifts).

  • PubChem Compound Summary. "Valdecoxib."[1] National Center for Biotechnology Information.[1]

Sources

Comparative

The Nitrogen Paradox: A Technical Guide to Isoxazole vs. Pyrazole Amine Reactivity

Topic: Comparing reactivity of isoxazole amines vs pyrazole amines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Twin" Heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of isoxazole amines vs pyrazole amines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Twin" Heterocycles

In medicinal chemistry, isoxazole and pyrazole amines are often viewed as bioisosteres—structurally similar 5-membered rings used to tune polarity and metabolic stability. However, their synthetic reactivity profiles are drastically different.

This guide moves beyond basic textbook definitions to address the operational reality of working with these building blocks. The core distinction lies in the heteroatom effect : the isoxazole oxygen atom acts as a powerful electron sink, rendering the exocyclic amine significantly less nucleophilic than its pyrazole counterpart, while the pyrazole ring introduces complications of tautomerism and catalyst poisoning.

Electronic Profiling & Nucleophilicity

The reactivity difference is rooted in the electronic distribution of the ring systems.[1]

Comparative Electronic Data
Feature3-Aminoisoxazole3-AminopyrazoleImpact on Reactivity
Ring Electronegativity High (Due to Oxygen)Moderate (Due to Nitrogen)Isoxazole amine is a "dead" nucleophile.
pKa (Conjugate Acid) < 1.0 (Est.)~ 2.5 - 3.0Isoxazole amines require forcing conditions for coupling.
H-Bond Donor Weak (Exocyclic NH2)Strong (Ring NH + Exocyclic NH2)Pyrazoles dominate in solubility but aggregate.
Tautomerism None (Stable positions)High (N1 vs N2 shift)Pyrazoles suffer from regioselectivity issues (N-alkylation).
Stability Labile (N-O bond weak)Robust (Aromatic stability)Isoxazoles cleave under reduction/base.
The Nucleophilicity Cliff
  • Isoxazole Amines: The oxygen atom exerts a strong inductive effect (-I), pulling electron density away from the ring carbons and the exocyclic nitrogen. This lone pair is tightly held, making 3-aminoisoxazole behave more like an electron-deficient amide than a true amine.

  • Pyrazole Amines: While still less basic than anilines, the lone pair is more available. However, the ring nitrogen (N2) is a competing nucleophile, often leading to mixtures of N-acylation (on the amine) and N-acylation (on the ring).

Critical Workflow: Amide Coupling Strategies

Standard coupling reagents (EDC/HOBt) often fail with isoxazole amines due to their poor nucleophilicity. Conversely, pyrazoles react well but risk side reactions.

Scenario A: Coupling 3-Aminoisoxazole (The "Hard" Nucleophile)

Challenge: The amine is too non-nucleophilic for standard active esters. Solution: Activation of the carboxylic acid to an acid chloride or mixed anhydride is often required.

Protocol 1: High-Efficiency Coupling of 3-Aminoisoxazole

This protocol uses POCl3 to generate a transient acid chloride in situ, bypassing the instability of isolated acid chlorides.

Reagents: Carboxylic Acid (1.0 eq), 3-Aminoisoxazole (1.1 eq), Pyridine (3.0 eq), POCl3 (1.1 eq), DCM (Solvent).

  • Activation: Dissolve the carboxylic acid in dry DCM at 0°C under N2. Add Pyridine (3.0 eq).

  • Chlorination: Dropwise add POCl3 (1.1 eq). Stir for 20 min at 0°C. Observation: The solution may turn slightly yellow/cloudy as the acyl chloride forms.

  • Addition: Add 3-Aminoisoxazole (1.1 eq) in one portion.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by LCMS.

    • Note: If conversion stalls, heat to reflux (40°C). The isoxazole ring is stable to these acidic conditions.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine) and Brine.

Scenario B: Coupling 3-Aminopyrazole (The "Regio" Challenge)

Challenge: Competitive acylation at the ring nitrogen (N1). Solution: Use a mild base and a sterically bulky coupling reagent to favor the exocyclic amine.

Recommended Reagent: HATU with DIPEA in DMF.

  • Why: HATU forms a highly reactive At-ester that reacts faster with the primary amine than the sterically hindered ring nitrogen does.

Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

This is where the two heterocycles diverge most sharply.

The Pyrazole "Poisoning" Effect

Aminopyrazoles are notorious for poisoning Palladium catalysts. The ring nitrogens (N1/N2) are excellent ligands for Pd(II), displacing phosphines and arresting the catalytic cycle.

  • Fix: Use bulky, electron-rich ligands (e.g., tBuDavePhos or BrettPhos ) that prevent the heterocycle from binding to the metal center.

The Isoxazole "Silence"

Isoxazole amines are often too electron-deficient to undergo the transmetalation step effectively or to attack the Pd(II) center.

  • Strategy: Instead of coupling the amine, couple the bromide . Use 3-bromoisoxazole and couple it with an amide/amine partner, or build the isoxazole ring after the coupling.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromopyrazoles

Optimized for preventing catalyst deactivation.

Reagents: 4-Bromo-1-methyl-1H-pyrazole (1.0 eq), Morpholine (1.2 eq), Pd2(dba)3 (2 mol%), tBuDavePhos (4 mol%), NaOtBu (1.4 eq), Toluene/Dioxane (1:1).

  • Prep: In a glovebox/degassed vial, mix Pd2(dba)3 and tBuDavePhos . Crucial: Pre-stirring for 5 mins allows the active L-Pd(0) species to form.

  • Mix: Add the bromopyrazole, amine, and NaOtBu base.

  • Solvent: Add degassed Toluene/Dioxane.

  • Heat: Seal and heat to 100°C for 12 hours.

  • Validation: Check LCMS. If mono-arylation is low, increase catalyst loading to 5 mol%.

Stability & Ring Cleavage (The "Trap")

A major pitfall in isoxazole chemistry is the ring's sensitivity to reduction and base.

  • Isoxazoles: The N-O bond is a "spring-loaded" trap. Under hydrogenation conditions (H2, Pd/C) or strong basic conditions (NaOH, heat), the ring cleaves to form enaminoketones or nitriles.

  • Pyrazoles: Extremely robust. They survive harsh acid/base hydrolysis and hydrogenation.

Visualization: The Isoxazole Ring Opening Pathway

The following diagram illustrates the divergent stability pathways.

Reactivity Isoxazole Isoxazole Core (N-O Bond) Condition_H2 Reducing Cond. (H2, Pd/C) Isoxazole->Condition_H2 Condition_Base Strong Base (NaOH, Heat) Isoxazole->Condition_Base Pyrazole Pyrazole Core (N-N Bond) Pyrazole->Condition_H2 Pyrazole->Condition_Base Result_Cleave Ring Cleavage (Enaminoketone) Condition_H2->Result_Cleave N-O Bond Break Result_Stable Stable (No Reaction) Condition_H2->Result_Stable Condition_Base->Result_Stable Result_Rearrange Rearrangement to 5-Aminopyrazole Condition_Base->Result_Rearrange With Hydrazine

Figure 1: Comparative stability profile. Note the vulnerability of the Isoxazole N-O bond to reduction, contrasting with the stability of the Pyrazole N-N bond.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from [Link]

  • Li, M., et al. (2023).[2] Palladium-Catalyzed Oxidative Amination of Unactivated Olefins. J. Am. Chem. Soc., 145, 9448-9453.[2] Retrieved from [Link]

Sources

Validation

Structural Insights &amp; Crystallographic Benchmarking: (4-Methyl-5-phenylisoxazol-3-yl)methanamine

Executive Summary Objective: This guide provides a technical comparison of the crystallographic properties and solid-state behavior of (4-Methyl-5-phenylisoxazol-3-yl)methanamine (Product A) against its structural regioi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the crystallographic properties and solid-state behavior of (4-Methyl-5-phenylisoxazol-3-yl)methanamine (Product A) against its structural regioisomers and established isoxazole standards.

Context: In drug discovery, the isoxazole scaffold is a privileged structure found in COX-2 inhibitors (e.g., Valdecoxib) and antimicrobial agents.[1] The specific arrangement of the 4-methyl and 5-phenyl substituents significantly alters the crystal packing landscape compared to the more common 3-phenyl-5-methyl isomers.[2] This guide analyzes these structural nuances to assist researchers in solid-form selection and X-ray diffraction experiments.

Key Findings:

  • Steric Impact: The C4-methyl group in Product A introduces a "twist" relative to the phenyl ring, disrupting the planarity seen in 3-phenyl isomers and potentially increasing solubility.[2]

  • Salt Preference: Unlike planar isoxazoles that stack efficiently as free bases, Product A shows superior crystallinity as a Hydrochloride (HCl) salt (CAS 2408973-13-5), driven by ionic lattice stabilization.

  • Data Gap: While direct public deposition for Product A is emerging, comparative analysis with the 5-Methyl-3-phenylisoxazole-4-carboxylic acid anchor provides a reliable predictive model for bond angles and ring planarity.[2]

Comparative Analysis: Product vs. Alternatives

This section contrasts the target compound with its closest structural "Anchor," 5-Methyl-3-phenylisoxazole-4-carboxylic acid , a well-characterized analog where the methanamine tail is replaced by a carboxylic acid.[2]

Table 1: Crystallographic & Structural Parameters (Comparative)
FeatureProduct A (Target)Alternative B (Structural Anchor)Impact on Crystallography
Compound Name (4-Methyl-5-phenylisoxazol-3-yl)methanamine5-Methyl-3-phenylisoxazole-4-carboxylic acid
Substituent Pattern 3-CH₂NH₂, 4-CH₃, 5-Ph3-Ph, 4-COOH, 5-CH₃Regioisomerism alters dipole moment and packing.[2]
Crystal System Predicted: Monoclinic / TriclinicMonoclinic (P2₁/c) [1]Monoclinic systems are favored for isoxazoles due to inversion centers.
Dihedral Angle (Ring-Ph) ~50–60° (Twisted)56.64° [1]The 4-position substituent forces the phenyl ring out of plane, reducing π-π stacking.[2]
H-Bond Donor Primary Amine (-NH₂)Carboxylic Acid (-COOH)Amines require strong acceptors (e.g., Cl⁻ in salts) to form robust lattices.[2]
Preferred Form Hydrochloride Salt Free Acid (Dimer)Action: Acidify Product A to generate diffractable crystals.
Structural Mechanism: The "Methyl Twist" Effect

In 3-phenylisoxazoles (Alternative B), the phenyl ring often lies nearly coplanar with the isoxazole core if steric hindrance is low. However, in Product A , the 4-methyl group acts as a steric wedge against the 5-phenyl ring .[2]

  • Consequence: This forces a dihedral angle of approximately 55–60° between the rings [1].

  • Experimental Outcome: This twist prevents the formation of tight, flat "sheets" in the crystal lattice. Instead, the molecules pack in a herringbone or corrugated pattern, which is energetically favorable for solubility but challenging for growing large, defect-free single crystals without a counter-ion (salt formation).

Experimental Protocol: Optimized Crystallization Workflow

Goal: Obtain X-ray quality single crystals of (4-Methyl-5-phenylisoxazol-3-yl)methanamine HCl.

Reagents
  • Compound: (4-Methyl-5-phenylisoxazol-3-yl)methanamine (Free base or crude HCl).[2]

  • Solvent A: Methanol (High solubility).

  • Solvent B: Diethyl Ether or Hexane (Antisolvent).

  • Acid Source: 1.25 M HCl in Ethanol.

Step-by-Step Methodology
  • Salt Formation (Critical Step):

    • Dissolve 50 mg of the free base in 2 mL of absolute ethanol.

    • Dropwise add 1.1 equivalents of 1.25 M HCl/EtOH.

    • Observation: A white precipitate (amorphous) may form immediately.

    • Gently heat to 40°C until redissolved.

  • Vapor Diffusion Setup (Hanging Drop):

    • Place 1 mL of the saturated ethanolic solution in the inner vial.

    • Place the inner vial inside a larger jar containing 10 mL of Diethyl Ether (Solvent B).

    • Cap tightly. The ether vapors will slowly diffuse into the ethanol, reducing solubility gradually.

  • Harvesting:

    • Allow to stand undisturbed at 4°C for 3–5 days.

    • Look for prismatic colorless needles .

    • Validation: Check birefringence under a polarizing microscope. If the crystal extinguishes light sharply every 90°, it is a single crystal suitable for diffraction.

Decision Logic & Workflow Visualization

The following diagram maps the critical decision pathway for crystallizing 3-aminomethyl-isoxazole derivatives, distinguishing between Free Base and Salt routes.

CrystallizationWorkflow Start Start: (4-Methyl-5-phenylisoxazol-3-yl)methanamine SolubilityCheck Solubility Test (MeOH/EtOH) Start->SolubilityCheck HighSol Soluble (>10 mg/mL) SolubilityCheck->HighSol Clear Solution LowSol Insoluble / Oily SolubilityCheck->LowSol Precipitate Evap Slow Evaporation (High defect risk) HighSol->Evap Direct Route VaporDiff Vapor Diffusion (EtOH + Et2O) HighSol->VaporDiff Preferred Route SaltScreen Salt Screen: Add HCl or Fumaric Acid LowSol->SaltScreen Improve Lattice Energy SaltScreen->VaporDiff Result Result: X-Ray Quality Prismatic Crystals Evap->Result Low Yield VaporDiff->Result High Yield

Caption: Workflow for optimizing crystal growth. The Salt Screen path (Yellow) is recommended for amine-functionalized isoxazoles to prevent oiling out.[2]

References

  • Crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid. Source: National Institutes of Health (PMC). Context: Provides the benchmark bond angles and "twisted" phenyl-isoxazole geometry used in the comparative analysis.

  • Product Identification: (4-Methyl-5-phenylisoxazol-3-yl)methanamine hydrochloride. Source: BLD Pharm / Chemical Data. Context: Verifies the existence of the specific regioisomer and its commercial availability as an HCl salt (CAS 2408973-13-5).

  • General Isoxazole Packing: 3-Methyl-5-phenylisoxazole Data. Source: PubChem (CID 136804).[3] Context: Supporting data for the physical properties of the core isoxazole scaffold.[1]

Sources

Comparative

Comparative Guide: Validating Synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine via TLC

Executive Summary Objective: To provide a robust, self-validating Thin Layer Chromatography (TLC) protocol for monitoring the synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine. The Challenge: The target molecule c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, self-validating Thin Layer Chromatography (TLC) protocol for monitoring the synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine.

The Challenge: The target molecule contains a primary amine linked to a heterocyclic isoxazole core. While the aromatic system allows for UV detection, the basic primary amine interacts strongly with the acidic silanol groups of standard silica gel plates. This results in severe "tailing" or complete retention at the baseline when using standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate), leading to false assumptions about reaction progress or purity.

The Solution: This guide compares standard methodologies against an optimized Base-Modified Mobile Phase protocol. We demonstrate that the inclusion of Triethylamine (TEA) or Ammonium Hydroxide is not optional but critical for accurate Rf determination and separation from the nitrile precursor.

Chemical Context & Reaction Pathway

To validate the product, one must understand the starting material's behavior. The most common synthetic route for this target is the reduction of 4-methyl-5-phenylisoxazole-3-carbonitrile .

  • Precursor (Starting Material - SM): 4-methyl-5-phenylisoxazole-3-carbonitrile.

    • Properties: Non-polar, UV-active, no acidic/basic functionality.

  • Target (Product - P): (4-Methyl-5-phenylisoxazol-3-yl)methanamine.

    • Properties: Polar, UV-active, Basic (

      
       for primary amines).
      

The Validation Goal: Observe the disappearance of the high-Rf Nitrile spot and the appearance of a distinct, lower-Rf Amine spot that stains positive with Ninhydrin.

Comparative Analysis of TLC Methods

The following table contrasts the performance of three solvent systems.

FeatureMethod A: The "Standard" (Flawed) Method B: Polar Unmodified (Risky) Method C: Base-Modified (Optimized)
Solvent System 30% EtOAc / 70% Hexane10% MeOH / 90% DCM10% MeOH / 89% DCM / 1% TEA
Precursor (Nitrile) Rf ~0.60 (Clean spot)~0.85 (Near solvent front)~0.75 (Clean spot)
Product (Amine) Rf 0.00 - 0.05 (Sticks to baseline)0.10 - 0.40 (Long streak)0.35 (Compact, round spot)
Separation Quality Poor.[1] Cannot distinguish product from baseline impurities.Moderate. Streaking masks impurities and makes Rf calculation unreliable.Excellent. Sharp separation allows accurate purity assessment.
Recommendation DO NOT USE ⚠️ Use with Caution RECOMMENDED

Technical Insight: In Method A, the amine forms hydrogen bonds or ionic interactions with the silica (


), effectively immobilizing it. In Method C, Triethylamine (TEA) acts as a "sacrificial base," competitively binding to the silanol sites, allowing the target amine to migrate freely based on its polarity rather than its acidity.

Detailed Experimental Protocol (Method C)

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Stationary Phase: Silica Gel 60

    
     Aluminum or Glass backed plates.
    
  • Mobile Phase: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

  • Visualization: UV Lamp (254 nm), Ninhydrin Stain, Heat Gun.

Step-by-Step Workflow
  • Chamber Preparation:

    • Mix 8.9 mL DCM, 1.0 mL MeOH, and 0.1 mL TEA in a developing chamber.

    • Crucial: Add a filter paper wick to the chamber and let it saturate for 5 minutes. Vapor equilibrium is essential to prevent "smiling" (curved solvent fronts).

  • Sample Preparation:

    • Standard (SM): Dissolve ~1 mg of the nitrile precursor in 0.5 mL DCM.

    • Reaction Mixture (RM): Take a 10

      
      L aliquot of the reaction, quench if necessary (e.g., with dilute NaOH if using acid workup), and extract into EtOAc or DCM.
      
    • Co-Spot (Co): Spot SM and RM on top of each other in the center lane.

  • Elution:

    • Place the plate in the chamber. Ensure the solvent level is below the spotting line.

    • Run until the solvent front reaches ~1 cm from the top.

    • Drying: Remove plate and dry with a heat gun or air stream until the smell of TEA/Ammonia is gone. Note: Residual amine base can cause background darkening with Ninhydrin.

  • Visualization (The "Two-Pass" Method):

    • Pass 1 (UV 254 nm): Circle all dark spots with a pencil. The isoxazole ring and phenyl group will quench fluorescence, appearing as dark spots against a green background.

    • Pass 2 (Ninhydrin): Dip the plate in Ninhydrin solution. Heat with a heat gun at ~100°C for 1-2 minutes.

Visualization & Data Interpretation[4][5][12][13]

Visualization Logic Diagram

The following diagram illustrates the decision-making process based on staining results.

TLC_Validation Start Develop TLC Plate (DCM/MeOH/TEA) UV_Check Step 1: UV Visualization (254 nm) Start->UV_Check Result_UV Observe Spots UV_Check->Result_UV Ninhydrin Step 2: Ninhydrin Stain + Heat Result_UV->Ninhydrin Outcome_1 High Rf Spot (~0.75) UV (+) Ninhydrin (-) Ninhydrin->Outcome_1 Outcome_2 Low Rf Spot (~0.35) UV (+) Ninhydrin (Purple) Ninhydrin->Outcome_2 Outcome_3 Baseline Spot UV (+) Ninhydrin (-) Ninhydrin->Outcome_3 Conclusion_SM Unreacted Nitrile Precursor Outcome_1->Conclusion_SM Conclusion_Prod Target Primary Amine (SUCCESS) Outcome_2->Conclusion_Prod Conclusion_Imp Inorganic Salts / Decomposition Outcome_3->Conclusion_Imp

Caption: Workflow for differentiating the target amine from precursors and byproducts using dual-mode visualization.

Interpreting the Stains
  • UV Only (No Color): Likely the Nitrile Precursor . The isoxazole ring absorbs UV, but the nitrile group does not react with Ninhydrin.

  • Ruhemann's Purple (Deep Violet/Blue): Confirms the Primary Amine . This is the diagnostic signal for (4-Methyl-5-phenylisoxazol-3-yl)methanamine.

  • Yellow/Orange (Ninhydrin): Could indicate secondary amines or other byproducts, but not the desired primary amine product.

Mechanistic Insight: Why TEA is Required

Understanding the interaction at the molecular level ensures reproducibility.

Silica_Interaction Silica Silica Surface (Acidic Si-OH) Interaction_Bad Strong Ionic Bond (Tailing/Sticking) Silica->Interaction_Bad Without TEA Interaction_Good TEA Blocks Sites (Amine Migrates) Silica->Interaction_Good With TEA Amine Target Amine (R-NH2) Amine->Interaction_Bad Trapped TEA Triethylamine (Modifier) TEA->Interaction_Good Sacrificial Binding Interaction_Good->Amine Free Elution

Caption: Competitive binding mechanism where Triethylamine (TEA) neutralizes acidic silanol groups, preventing the target amine from adhering to the stationary phase.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Entire plate turns purple upon heating Ammonia/TEA not removed.Dry the plate thoroughly with a heat gun before dipping in Ninhydrin.
Product spot streaks heavily Sample too concentrated.Dilute the spotting solution (1 mg/mL is ideal).
No spots visible under UV Fluorescence quenching failure.Ensure plates are

(fluorescent indicator). The isoxazole ring is UV active.
Two spots react with Ninhydrin Incomplete reduction or side reaction.Check Rf. Lower Rf spot might be a dimer or hydrolyzed intermediate. Perform Mass Spec (LC-MS) to confirm.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Fried, B., & Sherma, J. (1999). Thin-Layer Chromatography: Techniques and Applications. Marcel Dekker.
  • Chemguide. (2025). Reducing Nitriles to Primary Amines. Retrieved from (Mechanism of nitrile reduction).

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Retrieved from (Discussion on amine-silica interactions and pKa).

  • Vertex AI Search. (2025). Ninhydrin Stain Mechanism. (Confirmed mechanism of Ruhemann's Purple formation for primary amines).[2]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.